Product packaging for 3,4-Dimethylpentan-2-ol(Cat. No.:CAS No. 64502-86-9)

3,4-Dimethylpentan-2-ol

Cat. No.: B15241975
CAS No.: 64502-86-9
M. Wt: 116.20 g/mol
InChI Key: SODKTKJZYBOMMT-UHFFFAOYSA-N
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Description

3,4-Dimethylpentan-2-ol (CAS 64502-86-9) is a secondary branched-chain alcohol with the molecular formula C7H16O and a molecular weight of 116.20 g/mol . This compound exhibits physical properties characteristic of its structure, including a density of 0.814 g/cm³ and a boiling point of 144.4°C at 760 mmHg . As a liquid, it has a flash point of 47.8°C, which is an important safety consideration for handling and storage . The structure of this compound, consisting of a pentane chain with methyl groups on the third and fourth carbon atoms and a hydroxyl group on the second carbon, results in the presence of two stereocenters . This generates a set of stereoisomers—(2R,3R), (2S,3S), (2R,3S), and (2S,3R)—making the compound a valuable subject for studies in stereoselective synthesis and a potential chiral building block or auxiliary in the preparation of more complex molecules . Its significance in organic chemistry is further underscored by its role as a crucial intermediate in synthetic methodology research . Research applications for this compound often explore its utility in stereoselective transformations. For instance, it can serve as a model substrate for investigating dehydration reactions, such as those employing POCl₃ and pyridine, to study the stereoelectronic requirements (e.g., antiperiplanar geometry) of the E2 elimination mechanism and the resulting alkene products . Synthetic approaches to access this compound and its specific stereoisomers include the enantioselective reduction of the precursor ketone 3,4-dimethylpentan-2-one using chiral catalysts like oxazaborolidine, as well as diastereoselective nucleophilic additions to chiral aldehydes . This product is intended for research and development purposes only. It is strictly for laboratory use and is not approved for human or veterinary diagnostic, therapeutic, or any other consumer applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16O B15241975 3,4-Dimethylpentan-2-ol CAS No. 64502-86-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64502-86-9

Molecular Formula

C7H16O

Molecular Weight

116.20 g/mol

IUPAC Name

3,4-dimethylpentan-2-ol

InChI

InChI=1S/C7H16O/c1-5(2)6(3)7(4)8/h5-8H,1-4H3

InChI Key

SODKTKJZYBOMMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C(C)O

Origin of Product

United States

Synthetic Methodologies for 3,4 Dimethylpentan 2 Ol and Its Stereoisomers

Stereoselective Synthesis Approaches

The creation of specific stereoisomers of 3,4-dimethylpentan-2-ol, a molecule with two chiral centers ((2S,3R), (2R,3S), (2S,3S), and (2R,3R)), necessitates the use of stereoselective synthesis. These methods are designed to favor the formation of one or more stereoisomers over others.

Enantioselective Reduction of Precursor Ketones and Aldehydes

A primary route to chiral alcohols is the enantioselective reduction of their corresponding prochiral ketones. For this compound, the precursor is 3,4-dimethylpentan-2-one. While standard reducing agents like sodium borohydride (B1222165) (NaBH₄) produce a racemic mixture of the alcohol, chiral catalysts or reagents can achieve high enantioselectivity.

One prominent strategy involves the use of oxazaborolidine catalysts, such as those derived from (−)-β-Pinene, to catalyze the reduction of ketones with borane-dimethyl sulfide (B99878) complex. researchgate.net These catalysts create a chiral environment around the ketone's carbonyl group, forcing the borane (B79455) to add a hydride from a specific face, leading to high enantiomeric excess (ee) in the resulting alcohol. For analogous alkyl-aryl ketones, this method has yielded enantiomeric excesses in the range of 93–98%. researchgate.net

Another powerful approach is catalytic hydrogenation using chiral metal complexes. For instance, ruthenium complexes with chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are effective for the asymmetric hydrogenation of ketones. While specific data for 3,4-dimethylpentan-2-one is not extensively published, the principle is broadly applicable.

The table below summarizes potential catalytic systems for this transformation.

Catalyst SystemReagentTypical Enantioselectivity (ee)
Oxazaborolidine/CBS CatalystBorane-dimethyl sulfide (BH₃·SMe₂)High (e.g., 93-98% for similar ketones) researchgate.net
BINAP-Ruthenium ComplexesHydrogen (H₂)High for various ketones
NaBH₄ / Chiral β-hydroxysulfoximineMe₃SiClGood (up to 90% ee for other ketones) researchgate.net

Diastereoselective Grignard or Organometallic Additions

Diastereoselective synthesis can be achieved by adding an organometallic reagent, such as a Grignard reagent, to a chiral aldehyde. To synthesize this compound, this would involve the reaction of a chiral derivative of 2,3-dimethylbutanal (B3049577) with a methyl Grignard reagent (e.g., CH₃MgBr). The existing stereocenter in the aldehyde directs the nucleophilic attack of the methyl group, leading to a diastereomerically enriched product.

This strategy, known as substrate-controlled diastereoselection, is a fundamental concept in asymmetric synthesis. The ability of organometallic reagents to add with high facial selectivity is well-documented. researchgate.net For example, the addition of Grignard reagents to α-epoxy N-sulfonyl hydrazones proceeds with high syn-selectivity, demonstrating the power of directing groups to control stereochemistry. researchgate.netnih.gov A similar principle would apply to a chiral 2,3-dimethylbutanal, where the steric and electronic properties of the existing chiral center would favor the formation of one diastereomer of this compound over the other.

Chiral Auxiliary and Chiral Catalyst Strategies

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having imparted its chirality to the product.

Commonly used chiral auxiliaries include:

Oxazolidinones (Evans Auxiliaries) : These are widely used for stereoselective alkylations, aldol (B89426) reactions, and Michael additions. researchgate.netscielo.org.mx For instance, an α,β-unsaturated system attached to an Evans auxiliary can undergo a diastereoselective Michael addition with an organometallic reagent. researchgate.net

Camphorsultam : This auxiliary has proven effective in controlling the stereochemistry of various reactions, including Michael additions and Claisen rearrangements. wikipedia.org

Pseudoephedrine : Used as a chiral auxiliary, pseudoephedrine can form amides with carboxylic acids. Deprotonation followed by alkylation occurs with high diastereoselectivity, directed by the auxiliary's stereocenters. wikipedia.org

In the context of this compound synthesis, a chiral auxiliary could be attached to a simpler precursor. For example, an acetate (B1210297) unit linked to an Evans oxazolidinone could be selectively alkylated in a sequence to build the carbon backbone of this compound with high stereocontrol.

Chiral catalysts, unlike auxiliaries, are used in substoichiometric amounts to induce chirality. Palladium complexes with chiral phosphine (B1218219) ligands (e.g., phosphino-oxazolines) have shown exceptional enantioselectivity (up to 98.5% ee) in allylic substitution reactions, which could be part of a multi-step synthesis. researchgate.net Similarly, chiral chromium complexes have been used to catalyze hetero-Diels-Alder reactions with good enantioselectivity. sfu.casfu.ca

Multistep Synthesis Pathways from Simpler Precursors

One of the most versatile methods for synthesizing substituted alcohols like this compound involves building the carbon skeleton from smaller, readily available starting materials. A prime example is the malonic ester synthesis.

This pathway can be used to prepare the precursor ketone, 3,4-dimethylpentan-2-one, which is then reduced. The steps are as follows:

Alkylation of Diethyl Malonate : Diethyl malonate is first deprotonated with a base (e.g., sodium ethoxide) and then alkylated with a suitable alkyl halide, such as 2-bromopropane.

Second Alkylation : The resulting mono-alkylated malonic ester is deprotonated again and alkylated with a second alkyl halide, 1-bromo-2-methylpropane.

Hydrolysis and Decarboxylation : The dialkylated malonic ester is then hydrolyzed to a dicarboxylic acid, which upon heating, undergoes decarboxylation to yield 3,4-dimethylpentanoic acid.

Conversion to Ketone : The carboxylic acid is converted to an acid chloride and then reacted with an organocuprate (e.g., lithium dimethylcuprate) to furnish 3,4-dimethylpentan-2-one.

Reduction : The final step is the reduction of the ketone to this compound using a reducing agent like NaBH₄.

An alternative multistep synthesis is the hydroboration-oxidation of an alkene . This reaction provides a stereoselective and regioselective route to alcohols. Starting with 3,4-dimethyl-1-pentene, treatment with borane-tetrahydrofuran (B86392) complex (BH₃·THF) followed by oxidation with hydrogen peroxide and sodium hydroxide (B78521) yields this compound. This reaction proceeds via an anti-Markovnikov addition and is syn-selective.

Industrial Scale Synthetic Considerations and Process Optimization

Scaling up the synthesis of this compound from the laboratory to an industrial level requires careful consideration of several factors to ensure the process is cost-effective, efficient, safe, and environmentally sustainable.

Cost and Availability of Reagents : For large-scale production, the starting materials must be inexpensive and readily available. The malonate ester synthesis is often considered industrially viable because diethyl malonate and simple alkyl halides are commodity chemicals.

Process Efficiency and Yield : High yields are critical for economic feasibility. Catalytic processes are highly favored over stoichiometric ones because they reduce waste and often operate under milder conditions. For instance, the catalytic hydrogenation of 3,4-dimethylpentan-2-one is a highly efficient reduction method. Optimization of parameters such as catalyst type (e.g., Raney nickel, Pd/C), solvent, temperature (25–50°C), and pressure (1–3 atm H₂) can lead to yields of 90–95%.

Safety and Waste Management : The choice of reagents impacts the safety and environmental footprint of the process. Methods involving highly toxic reagents, such as the oxymercuration-demercuration of alkenes which uses mercury salts, are generally avoided in industrial applications in favor of safer alternatives like hydroboration-oxidation or catalytic hydrogenation.

Stereochemical Control : If a specific stereoisomer is required, the chosen industrial route must incorporate a reliable and cost-effective method for stereocontrol. This could involve using a robust chiral catalyst that can be recycled or a chiral auxiliary that can be recovered and reused. wikipedia.org

The table below outlines key considerations for optimizing an industrial synthesis of this compound via catalytic hydrogenation of its precursor ketone.

ParameterIndustrial ConsiderationOptimized Conditions (Example)
Catalyst Cost, activity, lifetime, and recyclability.Raney nickel or 5% Pd-C for cost-effectiveness and high efficiency.
Solvent Low cost, low toxicity, ease of removal/recycling.Ethanol or ethyl acetate.
Temperature Balancing reaction rate with energy costs and side reactions.Mild temperatures (e.g., 25–50°C) to minimize energy consumption.
Pressure Safety of high-pressure reactors vs. reaction efficiency.Low to moderate H₂ pressure (1–3 atm).
Purification Minimizing complex and costly purification steps.A high-yield, high-selectivity reaction simplifies downstream processing.

Stereochemical Investigations of 3,4 Dimethylpentan 2 Ol

Analysis of Diastereomeric and Enantiomeric Forms

3,4-Dimethylpentan-2-ol possesses two stereocenters, which results in the existence of four possible stereoisomers. These stereoisomers can be grouped into two pairs of enantiomers, which are non-superimposable mirror images of each other. The relationship between stereoisomers that are not mirror images is that of diastereomers.

The four stereoisomers of this compound are:

(2R, 3R)-3,4-dimethylpentan-2-ol

(2S, 3S)-3,4-dimethylpentan-2-ol

(2R, 3S)-3,4-dimethylpentan-2-ol

(2S, 3R)-3,4-dimethylpentan-2-ol

The (2R, 3R) and (2S, 3S) forms constitute one enantiomeric pair, often referred to as the anti isomers due to the relative orientation of the methyl groups on C2 and C3. The (2R, 3S) and (2S, 3R) forms make up the other enantiomeric pair, known as the syn isomers. nih.govnih.gov The distinct spatial arrangement of the atoms in these diastereomers leads to differences in their physical properties, such as boiling point, melting point, and spectroscopic characteristics.

Stereoisomer Relationship IUPAC Name
Pair 1Enantiomers (anti)(2R, 3R)-3,4-dimethylpentan-2-ol
(2S, 3S)-3,4-dimethylpentan-2-ol
Pair 2Enantiomers (syn)(2R, 3S)-3,4-dimethylpentan-2-ol
(2S, 3R)-3,4-dimethylpentan-2-ol

The analysis of these forms often relies on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and chiroptical methods like circular dichroism. These techniques can distinguish between diastereomers and, in some cases, enantiomers, providing insight into the stereochemical purity of a sample.

Conformational Analysis and Energy Minima Studies

The three-dimensional shape, or conformation, of this compound is not static. Rotation around the single bonds, particularly the C2-C3 bond, allows the molecule to adopt various spatial arrangements. Conformational analysis aims to identify the most stable conformations, which correspond to energy minima on the potential energy surface.

For this compound, the staggered conformations around the C2-C3 bond are generally more stable than the eclipsed conformations due to lower torsional strain. The relative stability of these staggered conformations is influenced by steric interactions between the bulky substituent groups: the hydroxyl group, the methyl groups, and the isopropyl group.

Computational chemistry methods are frequently employed to model the conformational landscape of such molecules. These studies can predict the relative energies of different conformers and the energy barriers to rotation between them. The results of these analyses are crucial for understanding the molecule's reactivity, as the preferred conformation often dictates the accessibility of reactive sites.

Interaction Type Effect on Conformation
Torsional StrainFavors staggered conformations over eclipsed conformations.
Steric HindranceInfluences the relative stability of staggered conformers, with those minimizing interactions between bulky groups being lower in energy.
Intramolecular Hydrogen BondingThe potential for hydrogen bonding between the hydroxyl group and other parts of the molecule can stabilize certain conformations.

Chiral Resolution Techniques and Enantiomeric Purity Assessment

Since enantiomers have identical physical properties in a non-chiral environment, their separation, a process known as chiral resolution, requires the use of a chiral resolving agent or a chiral environment. Common techniques for the resolution of racemic mixtures of alcohols like this compound include:

Formation of Diastereomeric Derivatives: The racemic alcohol can be reacted with a chiral carboxylic acid or its derivative to form a mixture of diastereomeric esters. These diastereomers have different physical properties and can be separated by conventional methods like crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers yields the individual enantiomers of the alcohol.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers directly. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification.

Enzymatic Resolution: Enzymes, being inherently chiral, can selectively catalyze reactions with one enantiomer of a racemic mixture. For example, a lipase (B570770) could be used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

The enantiomeric purity of a sample is typically assessed by measuring its enantiomeric excess (ee). This is often determined using chiral chromatography or by NMR spectroscopy with a chiral solvating agent.

Stereochemical Control in Synthesis and Reactions

Achieving stereochemical control in the synthesis of this compound is a key objective in asymmetric synthesis. This involves designing reactions that preferentially form one stereoisomer over the others.

One common approach is the stereoselective reduction of the corresponding ketone, 3,4-dimethylpentan-2-one. The use of chiral reducing agents, such as those derived from lithium aluminum hydride modified with chiral ligands, or catalytic asymmetric hydrogenation using chiral metal complexes (e.g., those containing BINAP ligands), can lead to the formation of one enantiomer in excess.

Reactivity and Reaction Mechanisms of 3,4 Dimethylpentan 2 Ol

Dehydration Reactions to Alkene Products

The dehydration of 3,4-dimethylpentan-2-ol involves the elimination of a water molecule to form one or more alkene products. This transformation is typically catalyzed by strong acids and can proceed through different mechanistic pathways, primarily E1 and E2, depending on the reaction conditions.

E1 Elimination Pathways and Carbocation Intermediates

Under strongly acidic conditions, such as in the presence of concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) and heat, the dehydration of this compound typically follows an E1 (Elimination, unimolecular) mechanism. libretexts.orgnih.gov This multi-step process begins with the protonation of the hydroxyl group by the acid catalyst, converting the poor leaving group (-OH) into a good leaving group (-OH₂⁺). libretexts.org

The subsequent departure of a water molecule results in the formation of a secondary carbocation at carbon-2. libretexts.org A key feature of carbocation intermediates is their propensity to rearrange to more stable forms. In this case, the initial secondary carbocation can undergo a 1,2-hydride shift from the adjacent tertiary carbon (carbon-3), leading to the formation of a more stable tertiary carbocation at carbon-3. quora.com

Finally, a weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation center to form a double bond. libretexts.org The removal of a proton from either carbon-2 or carbon-4 of the rearranged tertiary carbocation leads to the major alkene products.

E1 Dehydration Mechanism of this compound

StepDescription
1. Protonation The hydroxyl group is protonated by the acid catalyst to form an alkyloxonium ion.
2. Formation of Carbocation The alkyloxonium ion loses a water molecule to form a secondary carbocation.
3. Carbocation Rearrangement A 1,2-hydride shift occurs, moving a hydrogen from C3 to C2, resulting in a more stable tertiary carbocation at C3.
4. Deprotonation A base removes a proton from a carbon adjacent to the positive charge, forming a double bond and regenerating the acid catalyst.

E2 Elimination Pathways and Stereochemical Requirements

The E2 (Elimination, bimolecular) pathway is also possible for the dehydration of alcohols, particularly when using reagents like phosphorus oxychloride (POCl₃) in the presence of pyridine. stackexchange.com This reaction proceeds in a single, concerted step where a base removes a proton, and the leaving group departs simultaneously. chemspider.com

A critical requirement for the E2 mechanism is a specific stereochemical arrangement: the beta-hydrogen and the leaving group must be in an anti-periplanar conformation. stackexchange.com In the case of this compound, the hydroxyl group is first converted into a better leaving group by reacting with POCl₃ to form a chlorophosphate ester. Pyridine then acts as the base, abstracting a proton from an adjacent carbon. stackexchange.com Due to free rotation around the C2-C3 single bond, the molecule can adopt the necessary anti-periplanar conformation for the elimination to occur, leading to the formation of (Z)-3,4-dimethylpent-2-ene. stackexchange.com

Regioselectivity (Zaitsev's Rule) and Stereoselectivity in Alkene Formation

When multiple alkene products can be formed, the regioselectivity of the reaction determines the major product. In the acid-catalyzed dehydration (E1 mechanism) of this compound, the elimination follows Zaitsev's Rule . This rule states that the more substituted (and therefore more stable) alkene will be the major product. chemistrysteps.com

Following the carbocation rearrangement to the tertiary carbocation at C3, proton removal can occur from C2 or C4.

Removal of a proton from C2 results in the tetrasubstituted alkene, 2,3-dimethylpent-2-ene .

Removal of a proton from C4 results in the disubstituted alkene, 3,4-dimethylpent-1-ene .

According to Zaitsev's rule, the more highly substituted 2,3-dimethylpent-2-ene is the major product. quora.com

Stereoselectivity refers to the preference for the formation of one stereoisomer over another. The dehydration can also produce stereoisomeric alkenes (E/Z or cis/trans isomers). For instance, elimination of a proton from C1 on the initial secondary carbocation (before rearrangement) could form 3,4-dimethylpent-2-ene, which can exist as both (E) and (Z) stereoisomers. Typically, the more stable trans (E) isomer is favored over the cis (Z) isomer. chemistrysteps.com

Potential Alkene Products from Dehydration

Product NameSubstitutionPathwayRelative Yield
2,3-Dimethylpent-2-eneTetrasubstitutedE1 (Post-rearrangement)Major
3,4-Dimethylpent-1-eneDisubstitutedE1 (Post-rearrangement)Minor
(E)-3,4-Dimethylpent-2-eneTrisubstitutedE1 (Pre-rearrangement) / E2Minor
(Z)-3,4-Dimethylpent-2-eneTrisubstitutedE1 (Pre-rearrangement) / E2Minor

Influence of Acid Catalysts and Reaction Conditions on Product Distribution

The choice of catalyst and reaction conditions significantly impacts the distribution of alkene products.

Strong, non-nucleophilic acids (H₂SO₄, H₃PO₄) and high temperatures favor the E1 pathway, promoting carbocation formation and subsequent rearrangement. This leads to a product mixture dominated by the most stable alkene according to Zaitsev's rule (2,3-dimethylpent-2-ene). nih.gov

Reagents like POCl₃ and pyridine favor the E2 pathway. This mechanism does not involve a carbocation intermediate, thus avoiding rearrangements. The major product will be determined by the availability of anti-periplanar beta-hydrogens, leading primarily to 3,4-dimethylpent-2-ene. stackexchange.com

Heating the reaction generally favors elimination over substitution. nih.gov The use of concentrated acid increases the rate of protonation, driving the reaction forward. molport.com

Oxidation Reactions to Corresponding Carbonyl Compounds

As a secondary alcohol, this compound can be oxidized to its corresponding carbonyl compound, a ketone. byjus.com This reaction involves the removal of the hydroxyl hydrogen and the hydrogen atom from carbon-2. chemistrysteps.com The product of this oxidation is 3,4-dimethylpentan-2-one .

Various oxidizing agents can accomplish this transformation. Unlike primary alcohols, which can be oxidized to aldehydes and then further to carboxylic acids, the oxidation of secondary alcohols stops at the ketone stage because there are no further hydrogens on the carbonyl carbon to remove. byjus.com

Common oxidizing agents for secondary alcohols include:

Chromic acid (H₂CrO₄) , often prepared in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in aqueous sulfuric acid (Jones reagent). chemistrysteps.comlibretexts.org

Pyridinium (B92312) chlorochromate (PCC) , a milder reagent that is also effective for oxidizing secondary alcohols to ketones. libretexts.org

Potassium permanganate (B83412) (KMnO₄) can also be used, typically under controlled conditions. chemistrysteps.com

The general mechanism for oxidation with chromic acid involves the formation of a chromate (B82759) ester intermediate. chemistrysteps.com A base (like water) then abstracts the proton from the alpha-carbon (C2), leading to an E2-like elimination that forms the carbon-oxygen double bond of the ketone. masterorganicchemistry.com

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group of this compound is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a good leaving group. This is typically achieved through protonation by a strong acid or by reaction with reagents like thionyl chloride or phosphorus tribromide. unco.edu

With hydrohalic acids (HX), the reaction proceeds via an Sₙ1 mechanism . The alcohol is first protonated to form an alkyloxonium ion. This ion then dissociates to form a secondary carbocation, which is susceptible to rearrangement. The halide ion (X⁻) then acts as a nucleophile, attacking the carbocation to form the alkyl halide. libretexts.orglibretexts.org Due to the potential for the same hydride shift seen in the E1 reaction, a mixture of products, including the rearranged 2-halo-2,3-dimethylpentane, can be expected.

To avoid rearrangement and achieve direct substitution with stereochemical control, reagents such as thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination are used. masterorganicchemistry.com These reactions typically proceed through an Sₙ2 mechanism . libretexts.orgyoutube.com

The alcohol's oxygen atom attacks the electrophilic sulfur or phosphorus atom, displacing a halide ion and forming an intermediate (a chlorosulfite or a dibromophosphite). This converts the hydroxyl into a good leaving group. masterorganicchemistry.com

The displaced halide ion then acts as a nucleophile, performing a backside attack on the carbon atom bearing the leaving group. This Sₙ2 attack results in the formation of the alkyl halide with an inversion of stereochemistry at the reaction center. masterorganicchemistry.comyoutube.com

Common Nucleophilic Substitution Reactions

ReagentProductMechanismKey Features
HCl / ZnCl₂2-Chloro-3,4-dimethylpentaneSₙ1Rearrangement is possible.
HBr2-Bromo-3,4-dimethylpentaneSₙ1Rearrangement is possible.
SOCl₂ / pyridine2-Chloro-3,4-dimethylpentaneSₙ2Inversion of stereochemistry; no rearrangement.
PBr₃2-Bromo-3,4-dimethylpentaneSₙ2Inversion of stereochemistry; no rearrangement.

Rearrangement Processes in Acid-Catalyzed Transformations

When subjected to acidic conditions, this compound can undergo dehydration, a reaction that proceeds through a carbocation intermediate. The fate of this intermediate is central to the array of products that can be formed, often involving significant structural reorganization to achieve greater stability. lumenlearning.com

The pinacol (B44631) rearrangement is a specific acid-catalyzed reaction that transforms a 1,2-diol (a vicinal diol) into a ketone or aldehyde. masterorganicchemistry.com The classic example is the conversion of pinacol (2,3-dimethylbutane-2,3-diol) to pinacolone (B1678379) (3,3-dimethylbutan-2-one). libretexts.orgspcmc.ac.in This process involves the protonation of one hydroxyl group, its departure as water to form a carbocation, followed by the migration of an adjacent alkyl or aryl group to generate a more stable, resonance-stabilized cation that is the conjugate acid of the final ketone product. chemistrysteps.com

Since this compound is a secondary alcohol and not a 1,2-diol, it does not undergo a pinacol rearrangement in the classical sense. The structural prerequisite of two hydroxyl groups on adjacent carbons is not met. However, the underlying principles of carbocation formation and subsequent rearrangement are central to its behavior in acidic media.

The acid-catalyzed dehydration of this compound is a prime example of a reaction proceeding through a carbocation intermediate that is susceptible to rearrangement. lumenlearning.com Such rearrangements, specifically 1,2-hydride and 1,2-alkyl shifts, occur to transform a less stable carbocation into a more stable one. masterorganicchemistry.comlibretexts.org The stability of carbocations follows the order: tertiary > secondary > primary. masterorganicchemistry.com

The mechanism for the acid-catalyzed dehydration of this compound can be detailed as follows:

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group by an acid (e.g., H₂SO₄), converting it into a good leaving group (water).

Formation of a Secondary Carbocation: The departure of a water molecule results in the formation of a secondary carbocation at the C2 position.

Carbocation Rearrangement (1,2-Hydride Shift): This secondary carbocation can undergo a 1,2-hydride shift. The hydrogen atom from the adjacent tertiary carbon (C3) migrates with its pair of electrons to the positively charged C2. This rearrangement is energetically favorable as it converts the secondary carbocation into a more stable tertiary carbocation at C3.

Elimination: A proton is then eliminated from an adjacent carbon to form a double bond. The removal of a proton from C2 or from the methyl group on C3 leads to the formation of 2,3-dimethyl-2-pentene, which is the major product according to Zaitsev's rule (favoring the most substituted alkene). quora.com Elimination from C4 could lead to 3,4-dimethyl-2-pentene, but this is a less substituted and therefore minor product.

It is the possibility of these hydride and alkyl shifts that allows for the formation of rearranged products, which are often the major products of the reaction. youtube.comlibretexts.org

Table 1: Predicted Products from Acid-Catalyzed Dehydration of this compound

Starting MaterialReagentInitial CarbocationRearranged Carbocation (via 1,2-Hydride Shift)Major ProductMinor Product(s)
This compoundH₂SO₄, Heat3,4-Dimethylpentan-2-yl cation (Secondary)2,3-Dimethylpentan-3-yl cation (Tertiary)2,3-Dimethyl-2-pentene3,4-Dimethyl-2-pentene

Derivatization Reactions for Functional Group Interconversion

The hydroxyl group of this compound is a versatile functional handle that allows for its conversion into a variety of other functional groups. These derivatization reactions are fundamental in synthetic organic chemistry.

Oxidation to a Ketone: As a secondary alcohol, this compound can be oxidized to form the corresponding ketone, 3,4-dimethylpentan-2-one. Common oxidizing agents for this transformation include chromic acid (H₂CrO₄), pyridinium chlorochromate (PCC), or a Swern oxidation. The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon bearing the hydroxyl group.

Conversion to Alkyl Halides: The hydroxyl group can be substituted by a halogen to form an alkyl halide. This can be achieved using hydrogen halides (HX) or reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The reaction with hydrogen halides (e.g., HBr) typically proceeds via an Sₙ1 mechanism for secondary alcohols, which involves the formation of a carbocation intermediate. lumenlearning.com Consequently, rearranged products can be expected, similar to the dehydration reaction. Using SOCl₂ or PBr₃ often provides a more direct substitution with less rearrangement.

Formation of Esters (Esterification): In the presence of an acid catalyst, this compound reacts with a carboxylic acid in a Fischer esterification reaction to produce an ester and water. The reaction involves the nucleophilic attack of the alcohol's oxygen on the protonated carbonyl carbon of the carboxylic acid.

Formation of Ethers (Williamson Ether Synthesis): To form an ether, the alcohol is first deprotonated with a strong base (like sodium hydride, NaH) to form a more nucleophilic alkoxide ion. This alkoxide can then react with a primary alkyl halide in an Sₙ2 reaction to yield an ether.

Table 2: Selected Derivatization Reactions of this compound

Reaction TypeReagent(s)ProductFunctional Group Formed
OxidationPCC, CH₂Cl₂3,4-Dimethylpentan-2-oneKetone
SubstitutionSOCl₂, Pyridine2-Chloro-3,4-dimethylpentaneAlkyl Chloride
Fischer EsterificationAcetic Acid, H₂SO₄ (cat.)3,4-Dimethylpentan-2-yl acetate (B1210297)Ester
Williamson Ether Synthesis1. NaH; 2. CH₃I2-Methoxy-3,4-dimethylpentaneEther

Advanced Spectroscopic Elucidation and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like 3,4-dimethylpentan-2-ol. Through various NMR experiments, a complete picture of the molecule's proton and carbon framework can be assembled.

Detailed ¹H and ¹³C NMR Chemical Shift Assignments

The ¹H and ¹³C NMR spectra of this compound exhibit distinct signals corresponding to each unique proton and carbon environment within the molecule. The chemical shifts are influenced by the electronic environment of each nucleus, providing valuable information about its location relative to the hydroxyl group and the alkyl substituents. libretexts.orgdocbrown.info

¹³C NMR Chemical Shifts: The ¹³C NMR spectrum of a related compound, 2,4-dimethylpentane, shows three distinct signals due to molecular symmetry. docbrown.info For this compound, the introduction of the hydroxyl group at the C2 position removes this symmetry, resulting in seven unique carbon signals. The carbon atom bonded to the hydroxyl group (C2) is significantly deshielded and appears at a higher chemical shift, typically in the range of 60-80 ppm. libretexts.orgoregonstate.edu The other carbon signals are found in the typical alkane region. libretexts.orgwisc.edu

¹H NMR Chemical Shifts: The ¹H NMR spectrum provides information on the different proton environments. The proton attached to the hydroxyl-bearing carbon (H2) appears as a multiplet, with its chemical shift influenced by hydrogen bonding. The methyl protons and methine protons will also have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C1 (CH₃) ~1.1-1.2 ~15-25
C2 (CHOH) ~3.5-4.0 ~65-75
C3 (CH) ~1.5-1.8 ~40-50
C4 (CH) ~1.7-2.0 ~30-40
C5 (CH₃) ~0.8-0.9 ~15-20
C6 (CH₃ on C3) ~0.8-0.9 ~15-20
C7 (CH₃ on C4) ~0.8-0.9 ~15-20
OH Variable -

Analysis of Coupling Constants for Stereochemical and Conformational Information

The coupling constants (J-values) observed in the ¹H NMR spectrum provide critical information about the dihedral angles between adjacent protons, which in turn helps to define the stereochemistry and preferred conformations of the molecule. youtube.comlibretexts.org The magnitude of the coupling constant between the protons on C2 and C3, and between C3 and C4, can be used to infer the relative stereochemistry of the chiral centers. For instance, different coupling constant values are expected for the (2S,3S) and (2S,3R) diastereomers due to the different spatial relationships between the coupled protons. libretexts.orgnih.govnih.gov Complex splitting patterns, such as a doublet of doublets (dd) or a doublet of triplets (dt), can arise from coupling to non-equivalent neighboring protons. libretexts.orguci.edu

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Spatial Proximity

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C NMR spectra and establishing the complete structural connectivity. huji.ac.ilprinceton.edugithub.io

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu Cross-peaks in the COSY spectrum of this compound would confirm the connectivity between H2 and H3, H3 and H4, and H4 with the protons of the C5 methyl group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. sdsu.edu It is a powerful tool for assigning the carbon signals based on the already assigned proton signals. github.io

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over two to three bonds). sdsu.eduyoutube.com For instance, HMBC correlations would be expected between the C1 methyl protons and C2, and between the hydroxyl proton and C2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the relative stereochemistry of the chiral centers by observing which protons are on the same side of the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study conformational isomers. nih.gov

The FT-IR spectrum of this compound will be dominated by a broad, strong absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. The broadness of this peak is a result of intermolecular hydrogen bonding. Strong C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region. docbrown.info The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of C-C and C-O stretching and C-H bending vibrations that are unique to the molecule's structure. docbrown.info

Raman spectroscopy provides complementary information to FT-IR. The O-H stretching band is typically weak in the Raman spectrum. However, the C-C and C-H vibrations often give rise to strong Raman signals, which can be useful for conformational analysis. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. pearson.com For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (116.20 g/mol ). nih.govnih.gov

The fragmentation of this compound in the mass spectrometer is expected to follow characteristic pathways for secondary alcohols and branched alkanes. libretexts.orgdocbrown.info Common fragmentation patterns include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. libretexts.org This would result in the loss of an ethyl or isobutyl radical.

Dehydration: Loss of a water molecule (18 mass units) from the molecular ion is a very common fragmentation for alcohols, leading to a peak at m/z 98. libretexts.org

Cleavage of the alkyl chain: Fragmentation of the branched alkyl chain can lead to a variety of carbocation fragments. docbrown.info

Chiral Chromatography (e.g., GC-MS with Chiral Stationary Phases) for Enantiomeric Excess Determination

Since this compound is a chiral molecule, it exists as a pair of enantiomers ((2R,3S/2S,3R) and (2R,3R/2S,3S) diastereomeric pairs). nih.govnih.gov Chiral chromatography is the primary method used to separate and quantify these enantiomers to determine the enantiomeric excess (ee) of a sample. sigmaaldrich.commdpi.com

This technique utilizes a chiral stationary phase (CSP) in a gas chromatography (GC) or high-performance liquid chromatography (HPLC) column. sigmaaldrich.commdpi.com The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. sigmaaldrich.com By coupling the GC to a mass spectrometer (GC-MS), the individual enantiomers can be identified and quantified. The determination of enantiomeric excess is crucial in many applications, as the different enantiomers of a chiral compound can have distinct biological activities. nih.gov

Computational and Theoretical Studies of 3,4 Dimethylpentan 2 Ol

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to determine the optimized molecular geometry, corresponding to the lowest energy state of the molecule. scirp.orgyoutube.com

For 3,4-dimethylpentan-2-ol, these calculations begin with an initial guess of the structure, which is then iteratively refined to find the minimum on the potential energy surface. The DFT method, particularly with hybrid functionals like B3LYP combined with a suitable basis set (e.g., 6-31+G(d,p)), is a common choice for achieving a balance between accuracy and computational cost. scirp.org These calculations yield precise values for bond lengths, bond angles, and dihedral angles that define the molecule's shape.

The electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also determined. The HOMO-LUMO gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity.

Table 1: Representative Predicted Geometric Parameters for this compound This table presents typical data obtained from DFT calculations for a secondary alcohol like this compound. Actual values would be derived from specific computational outputs.

ParameterPredicted Value
C-C Bond Length~1.54 Å
C-O Bond Length~1.43 Å
O-H Bond Length~0.96 Å
C-C-C Bond Angle~112°
C-O-H Bond Angle~109°
HOMO EnergyValue (eV)
LUMO EnergyValue (eV)
HOMO-LUMO GapValue (eV)

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can then be compared with experimental results for structure verification. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely modeled.

Theoretical ¹H and ¹³C NMR chemical shifts are calculated by determining the magnetic shielding tensors for each nucleus within the optimized molecular geometry, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov While absolute calculated values may differ from experimental shifts, a strong linear correlation is typically observed, making these predictions highly valuable for assigning signals in complex spectra. nih.govacs.org

Similarly, IR spectra can be predicted by calculating the vibrational frequencies and their corresponding intensities. These calculations involve determining the second derivatives of the energy with respect to atomic displacements. The predicted frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically corrected using empirical scaling factors to improve agreement with experimental data. researchgate.netacs.org

Table 2: Hypothetical Comparison of Predicted vs. Experimental Spectroscopic Data This table illustrates how computationally predicted spectroscopic data for this compound would be compared against experimental values.

SpectrumParameterPredicted ValueExperimental Value
¹³C NMRChemical Shift (C-OH)~70 ppm~68 ppm
¹H NMRChemical Shift (HC-OH)~3.8 ppm~3.6 ppm
IRO-H Stretch Frequency~3500 cm⁻¹ (scaled)~3350 cm⁻¹ (broad)
IRC-O Stretch Frequency~1100 cm⁻¹ (scaled)~1110 cm⁻¹

Modeling of Reaction Mechanisms, Transition States, and Energy Profiles

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For this compound, a key reaction is acid-catalyzed dehydration, which can proceed through different mechanisms, primarily E1 or E2. elsevierpure.comacs.org

Modeling these mechanisms involves mapping out the potential energy surface of the reaction. This process includes:

Locating Stationary Points: Identifying the structures of the reactant(s), product(s), and any intermediates.

Finding Transition States: Locating the highest energy point along the reaction coordinate, which represents the energy barrier that must be overcome.

Studies on the dehydration of other secondary alcohols show that the E1 mechanism often dominates under hydrothermal conditions, proceeding through a carbocation intermediate. acs.orgacs.orgresearchgate.net Computational models can elucidate the stability of potential carbocations formed from this compound and predict the distribution of alkene products based on the energy barriers leading to their formation.

Quantitative Structure-Property Relationship (QSPR) Studies for Adsorption and Reactivity

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of molecules, known as molecular descriptors, with a specific property of interest, such as adsorption behavior or reactivity. nih.govnih.gov These models are built in several stages:

Data Set Selection: A diverse set of molecules (e.g., various aliphatic alcohols) with known experimental property values is compiled. researchgate.net

Descriptor Generation: A large number of molecular descriptors are calculated for each molecule. These can range from simple constitutional descriptors (e.g., molecular weight) to complex quantum-chemical descriptors. nih.govresearchgate.net

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation linking a subset of the most relevant descriptors to the property. nih.gov

Validation: The model's predictive power is rigorously tested using techniques like cross-validation and external validation sets. nih.govresearchgate.net

For properties like the adsorption of alcohols onto a surface, QSPR models can predict the adsorption capacity based on descriptors related to molecular size, polarizability, and electronic properties. nih.gov While specific QSPR studies on this compound are not prominent, established models for aliphatic alcohols can be used to estimate its properties. nih.govacs.org

Table 3: Common Molecular Descriptors Used in QSPR Studies of Alcohols

Descriptor ClassExample DescriptorsRelated Property
Constitutional Molecular Weight, Number of Carbon AtomsSize, Bulk
Topological Connectivity Indices (e.g., Wiener Index)Molecular Branching, Shape
Geometric Molecular Surface Area, Molecular VolumeSteric Effects, Interaction Potential
Quantum-Chemical Dipole Moment, HOMO/LUMO EnergiesPolarity, Reactivity

Molecular Dynamics Simulations for Conformational Flexibility

This compound is a flexible molecule due to the free rotation around its single bonds. Molecular Dynamics (MD) simulations are employed to explore the different spatial arrangements, or conformations, that the molecule can adopt over time. biust.ac.bwnih.gov

MD simulations model the movements of atoms by numerically solving Newton's equations of motion. The forces between atoms are calculated using a "force field," which is a set of empirical potential energy functions. By simulating the molecule for a period (from picoseconds to microseconds), a trajectory is generated that shows how the molecule's conformation evolves. nih.gov

Analysis of this trajectory provides insights into:

Conformational Preferences: Identifying the most stable and frequently occurring conformations.

Flexibility: Quantifying the range of motion in different parts of the molecule, such as the rotation of the isopropyl and methyl groups.

Solvent Effects: Understanding how interactions with solvent molecules influence the conformational landscape. biust.ac.bw

For this compound, MD simulations can reveal the preferred orientations of the hydroxyl group and the bulky alkyl groups, which is crucial for understanding its intermolecular interactions and reactivity. nih.govresearchgate.net

Applications and Utility in Advanced Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Synthesis

The use of enantiomerically pure compounds from the "chiral pool"—abundant, naturally occurring chiral substances—is a cornerstone of modern synthetic chemistry. wikipedia.orgnih.govescholarship.org These building blocks, such as amino acids, terpenes, and sugars, provide a stereochemically defined starting point for the total synthesis of complex natural products and pharmaceuticals. wikipedia.orgnih.gov

3,4-Dimethylpentan-2-ol, with its defined stereocenters, theoretically fits the profile of a chiral building block. Its stereoisomers, such as (2S,3S)-3,4-dimethylpentan-2-ol and (2S,3R)-3,4-dimethylpentan-2-ol, could serve as precursors, introducing specific stereochemistry into a target molecule that can be preserved and elaborated through subsequent reaction steps. nih.govnih.gov For instance, the hydroxyl group can be used as a handle for further functionalization or as a directing group in stereoselective reactions, while the alkyl backbone provides a specific steric environment. A notable example of a similar chiral alcohol in action is the use of verbenone (B1202108) in the synthesis of the anticancer drug paclitaxel. wikipedia.org However, specific examples of this compound being integrated into the synthesis of a named complex molecule are not prominently documented in peer-reviewed research.

Utilization in Asymmetric Catalysis (e.g., as a Ligand Precursor or Chiral Alcohol in Specific Reactions)

Chiral alcohols are pivotal in the field of asymmetric catalysis, acting either directly as catalysts or as precursors for more complex chiral ligands. These ligands can coordinate with metal centers to create catalysts capable of inducing high levels of enantioselectivity in chemical reactions.

Precursor for Advanced Pharmaceutical and Agrochemical Intermediates

The synthesis of modern pharmaceuticals and agrochemicals frequently relies on the use of chiral intermediates to ensure the final product has the correct stereochemistry for biological activity. Chiral alcohols are often used as starting materials or key intermediates in these synthetic pathways.

While general patents exist for pesticides and other bioactive compounds, the specific use of this compound as a direct precursor or intermediate in the synthesis of a named pharmaceutical or agrochemical is not explicitly detailed in the examined patent literature. google.comgoogle.com Its structural relative, 3,3-dimethyl-2-pentanone, is noted as an important intermediate for synthesizing antibacterial and sterilant agents, highlighting the potential utility of similar C7 skeletons in medicinal and agricultural chemistry. google.com The presence of this compound has been identified in the volatile flavor profile of raw milk, indicating its natural occurrence, which can sometimes spur investigation into the biological properties of such compounds. mdpi.com

Development of Functionalized Derivatives for Material Science Applications

Chiral molecules are increasingly being explored for their unique properties in material science, including the formation of liquid crystals, chiral polymers, and functional materials with specific optical or electronic properties. The incorporation of a chiral unit like this compound into a polymer backbone could induce helical structures or other forms of supramolecular chirality, leading to materials with novel characteristics.

Functionalization of the hydroxyl group could allow for the creation of chiral monomers suitable for polymerization. For example, esterification or etherification could introduce polymerizable groups like acrylates or styrenes. However, a review of the current scientific literature does not yield specific examples of functionalized derivatives of this compound being synthesized or evaluated for material science applications. The development of polymers from chiral monomers is an active area of research, but studies focusing on this particular alcohol have not been identified. tue.nlmsu.edu

Compound Information Tables

Table 1: Physicochemical Properties of this compound and its Stereoisomers

PropertyValueSource(s)
IUPAC Name This compound nih.gov
Molecular Formula C₇H₁₆O nih.gov
Molecular Weight 116.20 g/mol nih.gov
CAS Number 64502-86-9 nih.gov
(2S,3S) Stereoisomer IUPAC: (2S,3S)-3,4-dimethylpentan-2-ol; InChIKey: SODKTKJZYBOMMT-BQBZGAKWSA-N nih.gov
(2S,3R) Stereoisomer IUPAC: (2S,3R)-3,4-dimethylpentan-2-ol; InChIKey: SODKTKJZYBOMMT-RQJHMYQMSA-N nih.gov

Future Research Directions and Unexplored Reactivity

Investigation of Novel Synthetic Routes and Stereocontrol Strategies

The synthesis of 3,4-dimethylpentan-2-ol, particularly with precise control over its stereochemistry, is a key area for future investigation. The presence of two adjacent stereocenters at the C2 and C3 positions presents a significant synthetic challenge. Current methods often result in mixtures of diastereomers, necessitating the development of more sophisticated and selective synthetic strategies.

One promising, yet underdeveloped, approach for the stereoselective synthesis of this compound is the hydroboration-oxidation of 3,4-dimethyl-1-pentene . This anti-Markovnikov addition of a borane (B79455) across the double bond, followed by oxidation, can theoretically yield the desired alcohol. Future research should focus on optimizing this reaction using chiral boranes to induce facial selectivity and achieve high diastereomeric and enantiomeric excesses. The choice of the chiral auxiliary on the borane will be critical in influencing the stereochemical outcome of the reaction.

Furthermore, the development of catalytic asymmetric methods for the synthesis of secondary alcohols with adjacent stereocenters is a frontier in organic synthesis. chinesechemsoc.org While the synthesis of tertiary alcohols with vicinal stereocenters has seen some progress, the catalytic asymmetric C-C bond-forming reactions to construct such motifs in secondary alcohols like this compound remain a significant hurdle. chinesechemsoc.org Future efforts could explore novel catalyst systems, potentially based on transition metals complexed with chiral ligands, to control the formation of the C-C bond that establishes one of the stereocenters, followed by a stereoselective reduction of a ketone precursor.

Table 1: Potential Stereoselective Synthetic Routes for this compound

Synthetic RouteKey Reagents/CatalystsPotential AdvantagesResearch Focus
Asymmetric Hydroboration-OxidationChiral boranes (e.g., Ipc₂BH, IpcBH₂)High potential for diastereoselectivity and enantioselectivity.Screening of chiral boranes, optimization of reaction conditions.
Catalytic Asymmetric AdditionChiral Lewis acids, organocatalystsDirect formation of the carbon skeleton with stereocontrol.Design of novel catalysts for the specific substrate.
Stereoselective Ketone ReductionChiral reducing agents (e.g., CBS catalyst)Applicable to the reduction of 3,4-dimethylpentan-2-one.Enhancing diastereoselectivity in the reduction of a chiral ketone.

Exploration of Bio-catalytic Transformations

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis, often providing unparalleled chemo-, regio-, and enantioselectivity. nih.gov The application of enzymes and whole-cell systems for the synthesis of chiral alcohols is a well-established field, and its extension to this compound holds considerable promise. nih.govrsc.orgtandfonline.compharmtech.com

A primary focus for future research is the biocatalytic reduction of the corresponding ketone, 3,4-dimethylpentan-2-one . rsc.org Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are capable of catalyzing the asymmetric reduction of prochiral ketones to furnish enantiopure secondary alcohols. rsc.orgpharmtech.com Research in this area should involve screening a diverse range of microorganisms or isolated enzymes to identify biocatalysts that exhibit high activity and stereoselectivity for this specific substrate. The use of whole-cell biotransformations can be economically advantageous as it circumvents the need for costly cofactor regeneration. lookchem.com

Furthermore, the concept of "enzyme-catalyzed enantioselective synthesis" can be applied to achieve specific stereoisomers of this compound. rsc.org By selecting appropriate enzymes, it may be possible to produce either the (S)- or (R)-enantiomer at the C2 position. lookchem.com This is particularly valuable as different stereoisomers can exhibit distinct biological activities or serve as precursors for different chiral molecules. The use of plant-based biocatalysts, such as carrot root (Daucus carota), has also been shown to be effective in the enantioselective reduction of ketones and could be explored for this transformation. tandfonline.comtandfonline.com

Table 2: Potential Biocatalytic Approaches for this compound Synthesis

Biocatalytic MethodEnzyme/Organism TypeKey TransformationResearch Focus
Asymmetric Ketone ReductionKetoreductases (KREDs), Alcohol Dehydrogenases (ADHs)3,4-Dimethylpentan-2-one → (R)- or (S)-3,4-Dimethylpentan-2-olScreening for highly selective enzymes, process optimization.
Whole-Cell BiotransformationBacteria, Yeast, FungiAsymmetric reduction of the ketone precursor.Identification of robust microbial strains, media optimization.
Plant-Based Biocatalysise.g., Daucus carotaEnantioselective reduction of the ketone.Exploring the substrate scope and stereoselectivity of plant enzymes.

Mechanistic Studies of Emerging Reactions Involving its Derivatives

A thorough understanding of the reaction mechanisms of this compound derivatives is crucial for controlling their reactivity and designing new synthetic applications. Future research should delve into the mechanistic details of key transformations, such as nucleophilic substitution and elimination reactions.

The conversion of the hydroxyl group into a better leaving group, such as a tosylate or a halide, is a common strategy to facilitate nucleophilic substitution. openstax.orglibretexts.org Mechanistic studies should investigate the kinetics and stereochemical outcomes of these reactions for derivatives of this compound. For instance, understanding whether a reaction proceeds through an S_N1 or S_N2 pathway is critical for predicting and controlling the stereochemistry of the product. openstax.orglibretexts.org The sterically hindered nature of the molecule, with methyl groups at the C3 and C4 positions, will likely influence the preferred reaction pathway.

Dehydration of this compound to form alkenes is another important reaction worthy of detailed mechanistic investigation. libretexts.org The regioselectivity of this elimination (i.e., the formation of different alkene isomers) will be influenced by the reaction conditions (e.g., acid catalysis vs. base-mediated elimination) and the stereochemistry of the starting alcohol. A deeper understanding of the E1 and E2 mechanisms in this specific system will allow for the selective synthesis of desired alkene products.

Recent advances in mechanochemical synthesis have shown that alcohols can be activated in-situ to undergo nucleophilic substitution. nih.gov Investigating the application of these solvent-free methods to this compound and studying the mechanism of activation and substitution under mechanochemical conditions would be a novel and environmentally friendly research direction.

Advanced Computational Design of Analogues with Tailored Reactivity

Computational chemistry provides a powerful toolkit for predicting the properties and reactivity of molecules, thereby guiding the rational design of new analogues with tailored functionalities. ijprems.comnih.gov Future research should leverage in silico methods to explore the chemical space around this compound.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the transition states of reactions involving derivatives of this compound. nih.govresearchgate.net This can provide valuable insights into the factors that control the stereoselectivity and reactivity of these transformations, complementing experimental mechanistic studies. For example, computational models can help elucidate the role of catalysts and solvents in enantioselective oxidations of secondary alcohols. nih.govresearchgate.netcaltech.edu

Furthermore, computational screening can be used to design analogues of this compound with specific desired properties. By systematically modifying the structure of the molecule in silico (e.g., by introducing different functional groups or altering the carbon skeleton), it is possible to predict how these changes will affect its reactivity, polarity, and other physicochemical properties. fortunejournals.com This approach can accelerate the discovery of new molecules with applications in areas such as materials science, fragrance chemistry, or as chiral building blocks in medicinal chemistry. In silico models of alcohol metabolism and toxicology can also be employed to assess the potential biological impact of newly designed analogues. nih.gov

Table 3: Computational Approaches for the Study of this compound and its Analogues

Computational MethodApplicationResearch Goal
Density Functional Theory (DFT)Transition state modeling, reaction pathway analysis.Elucidate reaction mechanisms, predict stereochemical outcomes.
Molecular Dynamics (MD) SimulationsStudying solvent effects, conformational analysis.Understand the role of the reaction environment on reactivity.
Quantitative Structure-Activity Relationship (QSAR)Predicting properties based on molecular structure.Design analogues with tailored physicochemical properties.
Virtual ScreeningIn silico library design and evaluation.Identify promising new analogues for synthesis and testing.

By systematically pursuing these future research directions, the scientific community can unlock the full synthetic potential of this compound and its derivatives, paving the way for new discoveries and applications in the chemical sciences.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.